molecular formula C12H19NO3 B8079887 tert-Butyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

tert-Butyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B8079887
M. Wt: 225.28 g/mol
InChI Key: MFDABLWVOJYWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

These methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a tert-butyl ester group. This combination of features provides the compound with distinct chemical reactivity and biological activity, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-6-4-8(5-7-9)10(13)14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDABLWVOJYWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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